Sodium 5-methyl-1-oxohex-2-en-3-olate
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Overview
Description
Sodium 5-methyl-1-oxohex-2-en-3-olate: is an organic sodium salt with the molecular formula C7H11NaO2 and a molecular weight of 150.15 g/mol . It is known for its unique structure, which includes a conjugated enone system. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-1-oxohex-2-en-3-olate typically involves the reaction of 5-methyl-1-oxohex-2-en-3-ol with a sodium base. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methyl-1-oxohex-2-en-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the enone system to saturated alcohols.
Substitution: Nucleophilic substitution reactions can occur at the enone system, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Substituted enone derivatives.
Scientific Research Applications
Sodium 5-methyl-1-oxohex-2-en-3-olate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of sodium 5-methyl-1-oxohex-2-en-3-olate involves its interaction with specific molecular targets and pathways. The enone system can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological and chemical activities .
Comparison with Similar Compounds
Sodium 5-methyl-1-oxohex-2-en-3-ol: The alcohol precursor to sodium 5-methyl-1-oxohex-2-en-3-olate.
Sodium 5-methyl-1-oxohex-2-en-3-carboxylate: An oxidized derivative with a carboxylate group.
Uniqueness: this compound is unique due to its conjugated enone system, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications .
Properties
IUPAC Name |
sodium;(Z)-5-methyl-1-oxohex-2-en-3-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2.Na/c1-6(2)5-7(9)3-4-8;/h3-4,6,9H,5H2,1-2H3;/q;+1/p-1/b7-3-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCKJWHWCOILRI-WYLUAFJRSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=CC=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C(=C/C=O)/[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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